tert-butyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate
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Overview
Description
Boc-(S)-3-amino-5-methylhexan-1-ol is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino alcohol. The Boc group is commonly used in organic synthesis to protect amines from undesired reactions during multi-step synthesis processes. This compound is particularly useful in the synthesis of peptides and other complex molecules due to its stability and ease of removal under mild acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(S)-3-amino-5-methylhexan-1-ol typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected amino alcohols often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as solvent-free conditions and recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Boc-(S)-3-amino-5-methylhexan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: LiAlH4, NaBH4, H2/Ni
Substitution: SOCl2, PBr3, RCOCl
Major Products Formed
Oxidation: Formation of carbonyl compounds
Reduction: Deprotection to yield the free amine
Substitution: Formation of alkyl halides or other substituted derivatives
Scientific Research Applications
Boc-(S)-3-amino-5-methylhexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-(S)-3-amino-5-methylhexan-1-ol primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be cleaved under acidic conditions, releasing the free amine. This property allows for selective protection and deprotection during multi-step synthesis . The cleavage mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl cation and decarboxylation to yield the free amine .
Comparison with Similar Compounds
Similar Compounds
Boc-protected amino acids: Similar in structure but with different side chains.
Fmoc-protected amino alcohols: Use a different protecting group (fluorenylmethyloxycarbonyl) that is removed under basic conditions.
Cbz-protected amino alcohols: Use a benzyl carbamate protecting group that is removed by catalytic hydrogenation.
Uniqueness
Boc-(S)-3-amino-5-methylhexan-1-ol is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. The stability of the Boc group under basic conditions and its ease of removal under mild acidic conditions make it particularly advantageous for multi-step synthesis processes .
Properties
Molecular Formula |
C12H25NO3 |
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Molecular Weight |
231.33 g/mol |
IUPAC Name |
tert-butyl N-(1-hydroxy-5-methylhexan-3-yl)carbamate |
InChI |
InChI=1S/C12H25NO3/c1-9(2)8-10(6-7-14)13-11(15)16-12(3,4)5/h9-10,14H,6-8H2,1-5H3,(H,13,15) |
InChI Key |
WDNUNTNGUOKMFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CCO)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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